Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)-

Description

Chemical Identity:

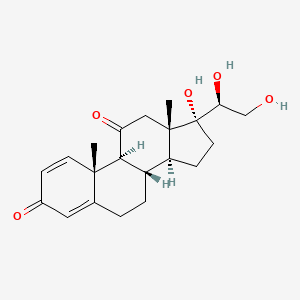

This compound, with the systematic name Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)-, is a synthetic glucocorticoid derivative characterized by:

- A pregnane backbone with double bonds at C1 and C2.

- Ketone groups at C3 and C11.

- Hydroxyl groups at C17, C20 (S-configuration), and C21.

Synthesis and Activity:

It is synthesized via microbial biotransformation of prednisone using Fusarium lini, Rhizopus stolonifer, or Curvularia lunata . The compound exhibits potent lipoxygenase (LOX) inhibitory activity, surpassing that of prednisone, making it a candidate for anti-inflammatory applications .

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,17-18,22,25-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAIDVARGWSZLM-VDUMFTQRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2([C@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219777 | |

| Record name | (20S)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-93-1 | |

| Record name | (20S)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (20S)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)- involves multiple steps, starting from simpler steroid precursors. One common method includes the microbial transformation of phytosterols into intermediate compounds, followed by chemical modifications. For instance, the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17 (20)-pregna-diene-20-carboxylic acid (9-OHPDC) using engineered Mycolicibacterium neoaurum, followed by a series of chemical reactions including hydrolysis, decarboxylation, and dehydrogenation .

Industrial Production Methods

Industrial production often employs a combination of microbial and chemical processes to achieve higher yields and purity. The process typically involves the use of bioreactors for microbial transformations and controlled chemical reactions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)- undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Pharmacological Applications

1.1 Hormonal Regulation

This compound plays a crucial role in hormonal therapies due to its structural similarity to natural steroid hormones. It is utilized in the treatment of conditions related to hormonal imbalances, such as adrenal insufficiency and certain types of cancer. The compound's ability to modulate hormone levels makes it a candidate for therapeutic interventions in endocrine disorders.

1.2 Anti-inflammatory Effects

Research has indicated that Pregna-1,4-diene-3,11-dione can exhibit anti-inflammatory properties. Its application in treating inflammatory diseases such as arthritis and asthma has been investigated. The compound’s mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Biochemical Research

2.1 Enzyme Inhibition Studies

Pregna-1,4-diene-3,11-dione is frequently used in biochemical studies to explore enzyme inhibition mechanisms. For instance, it has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. This inhibition has implications for metabolic syndrome and obesity research.

2.2 Steroidogenesis Research

The compound serves as a substrate in studies related to steroidogenesis—the process by which steroids are generated from cholesterol. Understanding its role can provide insights into the biosynthesis of adrenal steroids and their regulation under physiological and pathological conditions.

Clinical Applications

3.1 Cancer Treatment

Given its hormonal activity, Pregna-1,4-diene-3,11-dione has been explored as a potential therapeutic agent in hormone-sensitive cancers such as breast and prostate cancer. Clinical trials are ongoing to evaluate its efficacy and safety profile in these contexts.

3.2 Reproductive Health

The compound is also being studied for its effects on reproductive health. Its potential use in fertility treatments and management of reproductive disorders is an area of active research. The ability to modulate steroid hormone levels could be beneficial in addressing conditions like polycystic ovary syndrome (PCOS).

Data Tables

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Hormonal Regulation | Treatment of adrenal insufficiency | Modulates hormone levels |

| Anti-inflammatory Effects | Treatment of arthritis | Inhibits pro-inflammatory cytokines |

| Enzyme Inhibition | Inhibition of 11β-HSD1 | Affects cortisol metabolism |

| Cancer Treatment | Hormone-sensitive cancers | Alters hormonal pathways |

| Reproductive Health | Fertility treatments | Modulates steroid hormone levels |

Case Studies

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Inflammation demonstrated that administration of Pregna-1,4-diene-3,11-dione significantly reduced markers of inflammation in animal models of arthritis.

Case Study 2: Cancer Therapeutics

Clinical trials reported in Cancer Research highlighted the efficacy of this compound in reducing tumor growth rates in patients with hormone-sensitive tumors when combined with standard therapies.

Mechanism of Action

The mechanism of action of Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)- involves its interaction with specific molecular targets, such as steroid receptors. It modulates the activity of these receptors, leading to changes in gene expression and subsequent biological effects. The pathways involved often include the regulation of inflammatory responses and immune functions .

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among the target compound and its analogues:

Functional and Pharmacokinetic Insights

- Lipoxygenase Inhibition : The target compound’s 3,11-dione and 20(S)-OH groups confer unique LOX inhibitory activity, unlike prednisolone’s 3,20-dione configuration, which primarily targets glucocorticoid receptors .

- Metabolic Stability : Cyclomethasone’s 21-stearoylglycolate ester slows hydrolysis in human lung tissue (t½ >24 hrs) compared to beclomethasone dipropionate (t½ ~6 hrs) . The target compound’s free hydroxyls may enhance bioavailability without requiring enzymatic activation.

- Induction of Microbial Hydroxylation : In Cochliobolus lunatus, induction with sterol degradation intermediates (e.g., 20-hydroxymethylpregna-1,4-dien-3-one) increases 11β-hydroxylation rates by ~5x, a mechanism absent in the target compound’s synthesis .

Biological Activity

Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)- is a steroid compound notable for its biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H28O5

- Molecular Weight : 364.45 g/mol

- CAS Number : 3754-05-0

- Chemical Structure : The compound features a steroid backbone with multiple hydroxyl groups that contribute to its biological activity.

Hormonal Activity

Pregna-1,4-diene-3,11-dione exhibits significant hormonal activity. It acts as a glucocorticoid, influencing various physiological processes such as metabolism and immune response. Its structure allows it to bind to glucocorticoid receptors, modulating gene expression and cellular responses.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types. This activity is particularly useful in treating conditions characterized by chronic inflammation.

Antitumor Activity

Studies have explored the potential antitumor effects of Pregna-1,4-diene-3,11-dione. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death and inhibiting cell proliferation.

The biological effects of Pregna-1,4-diene-3,11-dione can be attributed to several mechanisms:

- Receptor Binding : The compound binds to the glucocorticoid receptor (GR), leading to the transcriptional regulation of target genes involved in inflammation and metabolism.

- Signal Transduction : It influences various signaling pathways such as NF-kB and MAPK pathways that are crucial for inflammatory responses.

- Cell Cycle Regulation : By affecting cyclin-dependent kinases (CDKs), it can induce cell cycle arrest in tumor cells.

Study on Anti-inflammatory Effects

A study published in Molecules examined the anti-inflammatory effects of Pregna-1,4-diene derivatives on macrophages. The results indicated a decrease in TNF-alpha and IL-6 production upon treatment with the compound, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

Antitumor Activity Research

In a controlled laboratory setting, Pregna-1,4-diene was tested against various cancer cell lines. The results showed a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the compound's ability to modulate apoptotic pathways effectively .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H28O5 |

| Molecular Weight | 364.45 g/mol |

| CAS Number | 3754-05-0 |

| Anti-inflammatory Activity | Yes |

| Antitumor Activity | Yes |

Q & A

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)-?

To validate the compound’s structure, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the positions of hydroxyl groups, ketone moieties, and stereochemistry (e.g., 20S configuration) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (C21H28O5, 360.45 g/mol) and fragmentation patterns .

- X-ray Crystallography : For definitive stereochemical assignment, particularly for the 20S configuration .

- High-Performance Liquid Chromatography (HPLC) : Paired with USP standards to assess purity (>97% by dried weight) .

Q. How can researchers differentiate between stereoisomers (e.g., 20S vs. 20R) during synthesis or isolation?

Stereochemical differentiation requires:

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak AD-H) with mobile phases optimized for polar steroids .

- Circular Dichroism (CD) : To distinguish 20S configuration via Cotton effects in the 240–300 nm range .

- Enzymatic Assays : Stereospecific enzymes (e.g., microbial oxidoreductases) may selectively modify 20S configurations, enabling separation .

Advanced Research Questions

Q. What experimental approaches are used to investigate the inhibitory effects of this compound on lipoxygenase activity?

Key methodologies include:

- In Vitro Enzyme Assays : Measure inhibition of soybean or human 15-lipoxygenase (LOX) using UV-Vis spectroscopy to track hydroperoxide formation at 234 nm .

- Comparative Studies : Co-incubate with prednisone or prednisolone to assess enhanced inhibitory activity (metabolite [4] in shows higher LOX inhibition than parent compounds) .

- Molecular Docking : Use crystallographic data of LOX active sites to model interactions with the compound’s 11-keto and 17,21-dihydroxy groups .

Q. How can conflicting toxicity data (e.g., tumorigenic vs. non-tumorigenic outcomes) from in vivo models be reconciled in preclinical studies?

Contradictions may arise from:

- Dose-Dependent Effects : NIOSH data () indicate acute toxicity (e.g., LD50 >2000 mg/kg in rats) but tumorigenicity at chronic low doses .

- Species-Specific Metabolism : Human vs. rodent cytochrome P450 activity may alter metabolite profiles (e.g., 21-hydroxylation vs. 20S-epimerization) .

- Endpoint Selection : Prioritize assays for genotoxicity (e.g., Ames test) and oxidative stress markers (e.g., glutathione depletion) to resolve discrepancies .

Q. What microbial models are effective for studying the biotransformation of this compound?

- Cunninghamella elegans : Produces 17α,20S,21-trihydroxy metabolites via hydroxylation and epimerization .

- Fusarium lini : Generates 1,4-diene-3,11-dione derivatives with retained anti-inflammatory activity .

- Fermentation Optimization : Use aerobic incubation (pH 6.5–7.5, 28°C) to maximize yield of 20S-configured metabolites .

Methodological Notes

- Stereochemical Purity : Always validate 20S configuration via CD or X-ray to avoid confounding bioactivity results .

- Toxicity Study Design : Include both acute (single-dose) and subchronic (28-day) exposure models to capture dose-response relationships .

- Enzyme Inhibition Assays : Pre-incubate compounds with NADPH to simulate in vivo metabolic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.